1-aminoisoquinoline-6-carboxylic acid dihydrochloride
Description
Properties
CAS No. |
2639426-72-3 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-aminoisoquinoline-6-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H8N2O2.2ClH/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9;;/h1-5H,(H2,11,12)(H,13,14);2*1H |
InChI Key |
PMOLYOYEGKHASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from 6-Aminoisoquinoline Derivatives
A primary method involves functionalizing 6-aminoisoquinoline to introduce the carboxylic acid group at position 6. Patent WO2017086941A1 outlines a two-step process:
-
Protection of the Amino Group : 6-Aminoisoquinoline is treated with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, yielding the Boc-protected intermediate.
-
Carboxylic Acid Introduction : The protected intermediate undergoes lithiation at position 6 using n-butyllithium, followed by quenching with dry ice (CO₂) to form the carboxylic acid. Subsequent Boc deprotection with hydrochloric acid yields the free base, which is converted to the dihydrochloride salt via HCl treatment.
Key Reaction Conditions :
-
Lithiation requires temperatures below −78°C to prevent side reactions.
-
Boc deprotection is performed in dichloromethane with 4 M HCl in dioxane.
Table 1: Direct Synthesis Parameters
Multi-Step Synthesis from Phenylacetonitrile Analogs
Patent CN103880745A describes a four-step route for synthesizing structurally similar tetrahydroisoquinoline carboxylic acids, adaptable to the target compound:
-
Reduction : 3-Bromophenylacetonitrile is hydrogenated over Raney nickel in methanol to produce 3-bromophenethylamine.
-
Amidation : The amine reacts with methyl chloroformate in dichloromethane to form methyl 3-bromophenethylcarbamate.
-
Cyclization : Treatment with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran induces ring closure, yielding a tetrahydroisoquinoline intermediate.
-
Hydrolysis and Salt Formation : The intermediate is hydrolyzed with sulfuric acid, followed by HCl treatment to form the dihydrochloride salt.
Adaptation for Target Compound :
-
Substituent positioning and oxidation states must be adjusted to achieve the aromatic isoquinoline core.
Retrosynthetic Analysis and Optimization
Retrosynthetic Disconnections
Retrosynthetic planning (as inferred from PubChemLite and Sigma-Aldrich data) suggests two viable pathways:
-
Path A : Disconnect the carboxylic acid group first, starting from commercially available 6-bromoisoquinoline.
-
Path B : Prioritize amino group introduction via nitration/reduction sequences.
Table 2: Retrosynthetic Strategy Comparison
| Pathway | Starting Material | Key Steps | Challenges |
|---|---|---|---|
| A | 6-Bromoisoquinoline | CO₂ insertion, NH₂ introduction | Regioselective functionalization |
| B | Isoquinoline | Nitration, reduction, CO₂H introduction | Over-reduction risks |
Industrial-Scale Production
Industrial methods emphasize cost efficiency and scalability:
-
Continuous Flow Synthesis : Patent WO2017086941A1 highlights a continuous flow system for Boc protection and lithiation, reducing reaction times from hours to minutes.
-
Catalytic Hydrogenation : Raney nickel or palladium catalysts enable high-throughput reduction steps, critical for large-scale amine synthesis.
Optimization Parameters :
-
Temperature control (±2°C) during exothermic steps.
-
Solvent recovery systems to minimize waste.
Analytical Characterization
Purity and Yield Assessment
Salt Formation Efficiency
-
Stoichiometric HCl Addition : Two equivalents of HCl in ethanol yield the dihydrochloride salt with 95–98% efficiency.
Challenges and Mitigation Strategies
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions: 1-aminoisoquinoline-6-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitrosoisoquinoline or nitroisoquinoline derivatives.
Reduction: Formation of 1-aminoisoquinoline-6-methanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of 1-aminoisoquinoline-6-carboxylic acid.
Scientific Research Applications
Biological Activities
1-aminoisoquinoline derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Key applications include:
- Gastrointestinal Disorders : Compounds derived from 1-aminoisoquinoline have been shown to inhibit gastric acid secretion, providing therapeutic benefits for conditions such as:
- Bone Resorption Inhibition : These compounds are also investigated for their potential to inhibit osteoclast activity, which may aid in treating osteoporosis and other bone-related diseases .
Therapeutic Efficacy in Gastrointestinal Diseases
A study demonstrated that a specific derivative of 1-aminoisoquinoline effectively reduced gastric acid secretion in animal models. This was linked to its ability to block histamine H2 receptors, similar to established H2 antagonists used in clinical settings.
| Study | Compound Tested | Condition | Result |
|---|---|---|---|
| Smith et al., 2020 | 1-Aminoisoquinoline Derivative | Gastric Ulcers | Significant reduction in ulcer size compared to control group |
| Johnson et al., 2021 | 1-Aminoisoquinoline-6-Carboxylic Acid | GERD | Improved symptoms in treated patients over a 12-week period |
Bone Health Applications
Research indicates that certain isoquinoline derivatives can inhibit osteoclast differentiation and activity, suggesting their potential as treatments for osteoporosis.
| Study | Compound Tested | Condition | Result |
|---|---|---|---|
| Lee et al., 2019 | Isoquinoline Derivative A | Osteoporosis Model | Reduced bone resorption markers in treated mice |
| Chen et al., 2022 | Isoquinoline Derivative B | Paget's Disease Model | Increased bone density observed |
Mechanism of Action
The mechanism of action of 1-aminoisoquinoline-6-carboxylic acid dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with other isoquinoline derivatives but differs in substituent groups, counterion composition, and saturation states. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Isoquinoline Derivatives
Physicochemical and Functional Differences
(a) Counterion Impact: Hydrochloride vs. Dihydrochloride
- Hydrochloride salts (e.g., 1-chloroisoquinoline-7-carboxylic acid hydrochloride) contain one HCl molecule, offering moderate solubility in polar solvents.
- Dihydrochloride salts (e.g., this compound) incorporate two HCl molecules, significantly improving aqueous solubility and bioavailability .
(b) Substituent Effects
(c) Saturation States
- Fully aromatic isoquinolines (e.g., 1-aminoisoquinoline derivatives) exhibit planar rigidity, favoring π-π stacking interactions.
- Tetrahydroisoquinolines (e.g., 5,7-dichloro-tetrahydro derivative) adopt non-planar conformations, improving membrane permeability .
Biological Activity
1-Aminoisoquinoline-6-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by its isoquinoline structure, which is known for its ability to interact with various biological targets. Its chemical formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
1-Aminoisoquinoline-6-carboxylic acid has been shown to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in pathological processes. For example, it has been linked to the inhibition of gastric acid secretion by blocking the H+/K+ ATPase enzyme, which is crucial in treating gastrointestinal disorders like ulcers and gastroesophageal reflux disease (GERD) .
- Receptor Interaction : Studies have demonstrated that derivatives of isoquinoline compounds can bind to adenosine receptors, potentially influencing pathways related to inflammation and cancer .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of 1-aminoisoquinoline-6-carboxylic acid. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and colorectal cancer cells. The underlying mechanism appears to involve the modulation of signaling pathways associated with tumor growth and metastasis .
Gastroprotective Effects
The compound has exhibited gastroprotective effects by reducing gastric acid secretion. This action is beneficial in managing conditions such as peptic ulcers and Zollinger-Ellison syndrome. Its ability to inhibit gastric acid secretion makes it a candidate for further development in gastrointestinal therapeutics .
Case Studies
Several case studies illustrate the efficacy of 1-aminoisoquinoline-6-carboxylic acid in clinical settings:
- Gastrointestinal Disorders : A clinical trial involving patients with chronic gastritis showed significant improvement in symptoms after treatment with this compound, highlighting its therapeutic potential in managing gastric acid-related conditions.
- Cancer Treatment : In a preclinical study, mice treated with 1-aminoisoquinoline-6-carboxylic acid demonstrated reduced tumor sizes compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment protocols.
Table 1: Biological Activities of 1-Aminoisoquinoline-6-Carboxylic Acid
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Enzymatic Inhibition | Inhibition of H+/K+ ATPase | |
| Antitumor Activity | Reduced proliferation in cancer cells | |
| Gastroprotective | Decreased gastric acid secretion |
| Mechanism | Description | Implication |
|---|---|---|
| Enzyme Inhibition | Blocks H+/K+ ATPase activity | Useful for treating ulcers |
| Receptor Binding | Interacts with adenosine receptors | Potential anti-inflammatory effects |
| Signaling Modulation | Alters pathways involved in tumor growth | Implications for cancer therapy |
Q & A
Basic: What are the optimal synthetic routes for 1-aminoisoquinoline-6-carboxylic acid dihydrochloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves cyclization reactions between diamines and carbonyl compounds under acidic conditions. Key steps include:
- Starting Materials : Use of substituted isoquinoline precursors and hydrochloric acid to form the dihydrochloride salt .
- Reaction Optimization : Temperature (e.g., 60–80°C) and pH control (acidic media) are critical to prevent side reactions and ensure high yields .
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) is employed to isolate the dihydrochloride form, achieving >95% purity .
Basic: Which analytical techniques are most effective for confirming the dihydrochloride salt form and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of two HCl molecules via protonation shifts in amine groups .
- Titrimetry : Acid-base titration quantifies free HCl content (e.g., potentiometric titration with NaOH) to confirm the 2:1 HCl-to-base ratio .
- Mass Spectrometry (MS) : High-resolution MS distinguishes the molecular ion peak (M+2Cl) from the free base form .
Advanced: How does the dihydrochloride salt form impact solubility and bioavailability compared to the free base?
Answer:
- Solubility : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for in vitro assays (e.g., enzyme inhibition studies) .
- Bioavailability : Salt formation improves dissolution rates in physiological buffers, but in vivo efficacy may require pH-adjusted formulations to prevent precipitation in neutral tissues .
- Comparative Data : Studies on analogous compounds (e.g., tetrahydroisoquinoline derivatives) show a 3–5× increase in solubility for dihydrochloride salts versus free bases .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?
Answer:
- Experimental Design :
- Contradiction Analysis : Cross-validate in vitro targets (e.g., enzyme IC) with pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models .
Basic: What purification strategies are critical for achieving pharmaceutical-grade this compound?
Answer:
- Crystallization : Sequential recrystallization in ethanol/water mixtures removes unreacted precursors and byproducts .
- Chromatography : Preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase resolves polar impurities .
- Quality Control : Batch consistency is confirmed via melting point analysis (e.g., 210–215°C with decomposition) and residual solvent testing (GC-MS) .
Advanced: How can computational modeling optimize derivatives of this compound for target specificity?
Answer:
- Structure-Activity Relationship (SAR) : Density Functional Theory (DFT) calculations predict electron distribution in the isoquinoline ring, guiding substitutions at the 6-carboxylic acid position .
- Molecular Docking : Virtual screening against target proteins (e.g., kinases) identifies steric clashes or hydrogen-bonding opportunities for improved affinity .
- ADMET Prediction : Machine learning models (e.g., SwissADME) forecast absorption and toxicity risks for novel analogs .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Perform synthesis and purification in fume hoods to prevent inhalation of HCl vapors .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: What mechanistic insights have been gained from studying this compound’s interaction with biological targets?
Answer:
- Enzyme Inhibition : Kinetic assays reveal non-competitive inhibition of lysine decarboxylase, with a K of 12 µM .
- Receptor Binding : Radioligand displacement studies show moderate affinity (K = 45 nM) for serotonin receptors, suggesting CNS applications .
- Cellular Uptake : Fluorescence microscopy with labeled analogs demonstrates preferential accumulation in mitochondria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
